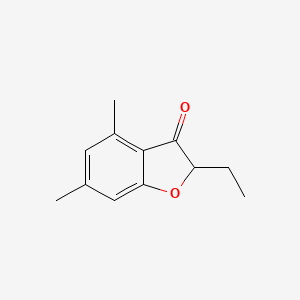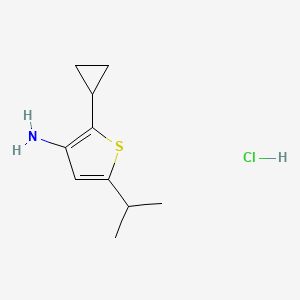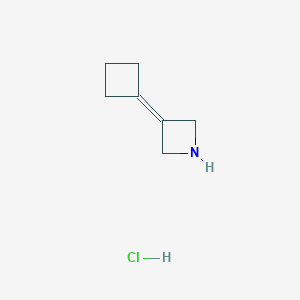
3-Cyclobutylideneazetidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclobutylideneazetidine hydrochloride is a white, crystalline powder with the molecular formula C7H12ClN and a molecular weight of 145.6 g/mol. This compound has gained considerable interest due to its diverse biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of azetidines, including 3-Cyclobutylideneazetidine hydrochloride, involves various methods. One common approach is the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method involves the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation . Additionally, the intramolecular amination of organoboronates provides azetidines via a 1,2-metalate shift of an aminoboron “ate” complex .
Industrial Production Methods: Industrial production methods for azetidines often involve large-scale synthesis using efficient and scalable processes. These methods may include the use of microwave irradiation, catalytic processes, and optimized reaction conditions to achieve high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Cyclobutylideneazetidine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The reactivity of azetidines is driven by the considerable ring strain of the four-membered heterocycle .
Common Reagents and Conditions: Common reagents used in the reactions of azetidines include oxidizing agents, reducing agents, and nucleophiles. For example, the aza Paternò–Büchi reaction, a [2+2]-cycloaddition reaction between imines and alkenes, produces azetidines under visible light-mediated conditions .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, the aza Paternò–Büchi reaction yields functionalized azetidines .
Wissenschaftliche Forschungsanwendungen
3-Cyclobutylideneazetidine hydrochloride has various scientific research applications, including its use in organic synthesis, medicinal chemistry, and polymerization . Azetidines are valuable building blocks for the synthesis of bioactive compounds, such as bronchodilating and anti-inflammatory drugs . They also play a role in drug discovery, polymerization, and the development of chiral templates .
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to 3-Cyclobutylideneazetidine hydrochloride include other azetidines and aziridines. These compounds share the characteristic four-membered ring structure and exhibit similar reactivity due to ring strain .
Uniqueness: this compound is unique due to its specific cyclobutylidene substitution, which imparts distinct chemical and biological properties. This substitution differentiates it from other azetidines and aziridines, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C7H12ClN |
|---|---|
Molekulargewicht |
145.63 g/mol |
IUPAC-Name |
3-cyclobutylideneazetidine;hydrochloride |
InChI |
InChI=1S/C7H11N.ClH/c1-2-6(3-1)7-4-8-5-7;/h8H,1-5H2;1H |
InChI-Schlüssel |
QJDOYDVNSHMYDC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=C2CNC2)C1.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Nitro-N-[3-(piperazin-1-yl)propyl]benzene-1-sulfonamide](/img/structure/B13328828.png)
![8-Bromo-2,3-dimethylimidazo[1,2-a]pyridin-6-amine](/img/structure/B13328836.png)
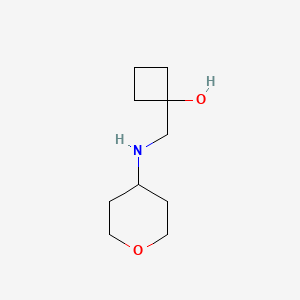
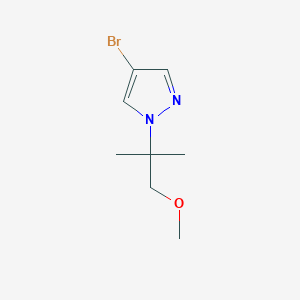
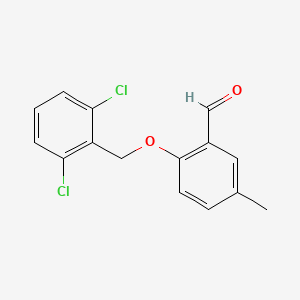
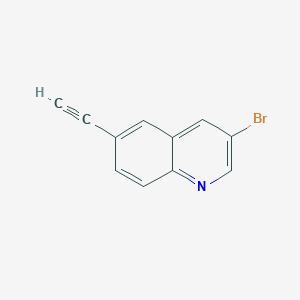
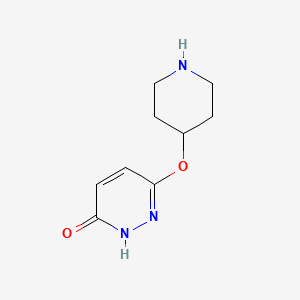
![4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol](/img/structure/B13328874.png)
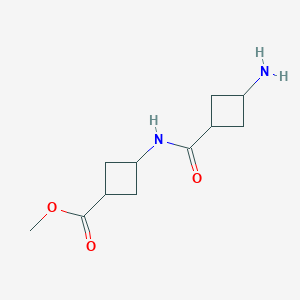

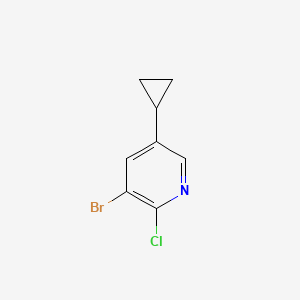
![1-Benzyl-3-bromobicyclo[1.1.1]pentane](/img/structure/B13328888.png)
